molecular formula C9H6O3 B183389 7-Hydroxy-4-benzopyrone CAS No. 59887-89-7

7-Hydroxy-4-benzopyrone

Cat. No. B183389
CAS RN: 59887-89-7
M. Wt: 162.14 g/mol
InChI Key: WVJCRTSTRGRJJT-UHFFFAOYSA-N
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Description

7-Hydroxy-4-benzopyrone, also known as 7-Hydroxy-4-chromone, is a compound with the molecular formula C9H6O3 . It is a derivative of 4-oxo-4H-1-benzopyran . This compound has been found to inhibit Src kinase with an IC50 of <300 μM .


Synthesis Analysis

The synthesis of 7-Hydroxy-4-benzopyrone derivatives has been described in several studies . For instance, one study reported the design and synthesis of a new class of potential dual PPARalpha and gamma agonists, which were identified from “natraceuticals” and synthetic analogues .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-4-benzopyrone consists of a benzopyrone ring with a hydroxyl group at the 7th position . The benzopyrone ring is a key pharmacophore of these molecules, exhibiting similarity to the core structure of both fibrates and thiazolidinediones .


Chemical Reactions Analysis

7-Hydroxy-4-benzopyrone has been used as a probe in the Fenton reaction for the quantification of hydroxyl radical concentration . The hydroxylated species, namely 7-hydroxycoumarin (7HC), was monitored by fluorescence techniques .

Scientific Research Applications

Medicinal Chemistry Building Block for Therapeutic Compounds

The chroman-4-one framework, which includes 7-hydroxy-4H-chromen-4-one, is a significant structural entity in medicinal chemistry. It serves as a major building block for a large class of medicinal compounds due to its oxygen-containing heterocyclic structure. These synthetic compounds exhibit a broad variety of biological and pharmaceutical activities, making them valuable in drug development .

Antioxidant Activities

Compounds derived from 7-hydroxy-4H-chromen-4-one have been synthesized and evaluated for their antioxidant activities. These activities are crucial as they can protect the body from damage caused by harmful molecules called free radicals .

Antiparasitic Applications

Chroman-4-one derivatives have been synthesized and biologically evaluated against parasitic enzymes and parasites such as Trypanosoma brucei and Leishmania infantum. This indicates the potential use of 7-hydroxy-4H-chromen-4-one in developing treatments for parasitic infections .

Antiproliferative Effects

Studies have shown that certain derivatives of 7-hydroxy-4H-chromen-4-one can exert antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. This suggests potential applications in cancer therapy, where controlling cell proliferation is crucial .

Antidiabetic Effects

Some isolated compounds related to chromanone structures have exhibited significant antidiabetic effects by inhibiting enzymes such as DGAT, PTP1B, and α-glucosidase. This points to the possibility of using 7-hydroxy-4H-chromen-4-one derivatives in managing diabetes .

Antiviral Properties

Flavonoids containing the 4H-chromen-4-one scaffold have shown antiviral activities. This suggests that derivatives of 7-hydroxy-4H-chromen-4-one could be explored for their potential in creating antiviral therapies .

Safety And Hazards

7-Hydroxy-4-benzopyrone is considered toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and can cause moderate to severe irritation to the skin and eyes .

properties

IUPAC Name

7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCRTSTRGRJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208604
Record name 7-Hydroxy-4-benzopyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-benzopyrone

CAS RN

59887-89-7
Record name 7-Hydroxychromone
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Record name 7-Hydroxy-4-benzopyrone
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Record name 7-Hydroxy-4-benzopyrone
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Record name 7-hydroxy-4-benzopyrone
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Synthesis routes and methods I

Procedure details

To a round bottomed flask, 0.26 mol of 2′,4′-dihydroxyacetophenone was added and mixed thoroughly with 232 mL of triethyl orthoformate. Then 26.4 mL of perchloric acid was dropped slowly into the resultant mixture. After 30 min reaction, 300 mL ether was added, and solids were precipitated. Following sucking filtration, the dried solids were transferred into a 1000 mL round bottomed flask, and refluxed for 2 hours after 250 mL hot water was added. Sucking filtration was conducted again, and then 22.69 g of 7-hydroxychromone was obtained by recrystallization with ethanol, with a yield of 53.2% and MS m/z (M)162.
Quantity
0.26 mol
Type
reactant
Reaction Step One
Quantity
232 mL
Type
reactant
Reaction Step Two
Quantity
26.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
53.2%

Synthesis routes and methods II

Procedure details

To a cooled (5° C.) solution of 2N sodium hydroxide (10.0 L) was added the compound of step A (244.1 g) in one portion. The solution was warmed to room temperature over 2 hours using a warm water bath then recooled to 5° C. and the pH adjusted to 2 with 6M sulfuric acid (1.2 L). The mixture was extracted with 3×3.0 L of ethyl acetate, washed with brine (1×2.0 L) dried over sodium sulfate and filtered. Concentration in vacuo gave a tan solid. Trituration with hexanes, and filtration afforded 173.7 g (58% yield) of the title compound. M.P. 136° C.-137° C.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
244.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X JI - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
Objective: To study the chemical constituents in the dry mature seeds of Myristica fragrans (Myristicae Semen). Methods: Compounds were isolated and purified from the ethyl acetate …
Number of citations: 3 pesquisa.bvsalud.org
I Muhammad, SS ul Hassan, S Cheung, X Li, R Wang… - Fitoterapia, 2021 - Elsevier
This report illustrated isolation and identification of 42 compounds comprising five (spicatainoids AE) undescribed eremophilanolide type sesquiterpenoids and one undescribed nor-…
Number of citations: 17 www.sciencedirect.com

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